molecular formula C30H46O5 B030816 Actinidic Acid CAS No. 341971-45-7

Actinidic Acid

Cat. No. B030816
CAS RN: 341971-45-7
M. Wt: 486.7 g/mol
InChI Key: FFMVHFPLIIYYNC-UHFFFAOYSA-N
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Description

Actinidic acid (also known as 3-hydroxy-2-methyl-4-pyrone) is a natural organic compound found in plants, fruits, and vegetables. It is a polyhydroxyketone, which is a type of carbohydrate molecule with multiple hydroxyl groups. It has a wide range of applications in the food, pharmaceutical, and cosmetics industries, and is also used in scientific research.

Scientific Research Applications

  • Environmental and Analytical Chemistry :

    • Actinidic Acid is used in extraction chromatography for uranium separation from acidic media. This process is efficient at high nitric acid concentrations and is crucial for actinide isolation from environmental and biological matrices (Horwitz et al., 1992).
    • In hydrothermal oxidation processes, it plays a significant role in managing the solubility and speciation of actinides, contributing to the treatment of hazardous wastes (Simonson et al., 1998).
  • Biochemistry and Phytochemistry :

    • This compound has been identified as a new triterpene phytoalexin in unripe kiwi fruit. This discovery has implications for understanding plant defense mechanisms and could lead to agricultural applications (Lahlou et al., 2001).
    • It's also found in Actinidia arguta roots, where it acts as a pancreatic lipase inhibitor. This finding has potential applications in the development of obesity treatments (Jang et al., 2008).
  • Environmental Toxicology and Radiochemistry :

    • The study of this compound in relation to actinide chemistry is crucial for understanding the environmental behavior of radioactive elements and their potential health risks (Creff et al., 2019).
    • It also plays a role in the speciation of actinides in biological systems, impacting their bioavailability and toxicity, which is vital for the development of decorporation therapies in case of radiological emergencies (Ansoborlo et al., 2006).
  • Pharmacology and Therapeutics :

    • This compound is involved in the development of antiviral agents derived from Actinidia chinensis, showing potential for controlling phytoviral diseases (Zhang et al., 2018).
    • Its role in the biosynthesis of potent antimalarial drugs like artemisinin also highlights its importance in pharmaceutical manufacturing (Paddon et al., 2013).

properties

IUPAC Name

10,11-dihydroxy-9-(hydroxymethyl)-1,6a,6b,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,18,20-24,31-33H,1,8-16H2,2-6H3,(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMVHFPLIIYYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=CCC4C(C3(CCC2(CCC1=C)C(=O)O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

341971-45-7
Record name Actinidic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037963
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Actinidic Acid and where is it found?

A1: this compound (2α,3β,23-trihydroxy-12,20(30)-ursadien-28-oic acid) is a pentacyclic triterpene first identified as a phytoalexin in unripe kiwifruit (Actinidia deliciosa cv. Golden King). [] It has since been isolated from other plant sources, including the leaves of Actinidia arguta [], Cryptolepis buchananii fruits [], and Syzygium myrsinifolium [].

Q2: What biological activities have been reported for this compound and its derivatives?

A2: Research suggests that this compound and its derivatives, particularly those containing a phenylpropanoid constituent unit, demonstrate inhibitory activity against α-glucosidase. [] This enzyme plays a key role in carbohydrate digestion. Additionally, a study identified a new pancreatic lipase inhibitor isolated from the roots of Actinidia arguta, although the specific compound was not named in the abstract provided. [] Pancreatic lipase is involved in the digestion of fats. Furthermore, this compound was investigated for its potential in treating metabolic diseases due to its ability to suppress protein tyrosine phosphatase 1B (PTP1B). []

Q3: How do this compound derivatives interact with α-glucosidase to exert their inhibitory effects?

A3: Molecular docking studies suggest that the 4'-OH group of the phenylpropanoid moiety in this compound derivatives plays a crucial role in binding to and inhibiting α-glucosidase. [] This interaction likely hinders the enzyme's ability to break down carbohydrates.

Q4: Are there any known structure-activity relationships (SAR) for this compound derivatives and their biological activities?

A4: Research indicates a strong connection between the presence of a phenylpropanoid moiety in this compound derivatives and their ability to inhibit α-glucosidase. [] This suggests that the phenylpropanoid group is essential for binding to the enzyme and exerting inhibitory effects. Modifications to this structure could potentially impact the activity and potency of these compounds.

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